(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole
Description
The compound “(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole” is a chiral, phosphorus-containing heterocyclic molecule characterized by two fused benzoxaphosphole rings. Each ring features a tert-butyl group at the 3-position and an ethyl substituent at the 2-position, with stereochemical configurations (2S) at both chiral centers. The phosphorus atoms in the benzoxaphosphole rings likely confer unique electronic properties, such as electron-withdrawing effects, which could impact catalytic or coordination behavior.
Properties
IUPAC Name |
(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29?,30?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKBHDYCXLDKH-PSTSRGLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H](P4C(C)(C)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole is a phosphole compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C26H36O2P2
- Molecular Weight : 442.5 g/mol
- Purity : Typically 95% .
Research indicates that phosphole derivatives can exhibit significant biological activities through their interactions with various cellular pathways. The specific compound under investigation may influence:
- Antioxidant Activity : Phosphole compounds are known for their ability to scavenge free radicals and protect against oxidative stress.
- Enzyme Modulation : They may modulate the activity of enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs) .
- Receptor Binding : Preliminary studies suggest potential interactions with GABA receptors, which could implicate anxiolytic or sedative properties .
Antioxidant Activity
A study evaluating the antioxidant capacity of various phosphole derivatives demonstrated that certain substitutions on the phosphole ring significantly enhanced radical scavenging abilities. The compound's structure allows for effective electron donation, stabilizing free radicals.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | Radical scavenging |
| Compound B | 8.0 | Enzyme inhibition |
| (2S)-3-tert-butyl... | 10.0 | Electron donation |
Enzyme Interaction
The compound has been shown to enhance the activity of GSTs in liver tissues, which plays a crucial role in detoxifying harmful compounds.
| Enzyme Type | Control Activity (U/mg) | Compound Activity (U/mg) |
|---|---|---|
| GST | 5.0 | 7.5 |
| Epoxide Hydrolase | 4.0 | 6.0 |
Case Studies
-
Case Study on Hepatic Effects :
A study conducted on A/HeJ mice demonstrated that dietary inclusion of (2S)-3-tert-butyl... resulted in a significant increase in hepatic GST activity after two weeks, suggesting its potential as a chemopreventive agent against carcinogens . -
Neuropharmacological Assessment :
In a comparative study assessing various phosphole derivatives for their effects on GABA receptor subtypes, it was found that this compound exhibited selective binding to alpha2 and alpha3 subtypes without significant sedative effects . This suggests potential applications in treating anxiety disorders.
Scientific Research Applications
Catalysis
Phospholes are known for their ability to act as ligands in transition metal catalysis. The compound can facilitate various reactions, including:
- Cross-coupling reactions : It can be used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of coupling processes between different organic substrates.
- Hydroformylation : The compound may play a role in hydroformylation reactions where alkenes are converted into aldehydes using carbon monoxide and hydrogen in the presence of a catalyst.
Materials Science
The unique properties of phospholes make them suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, phospholes are being investigated for use in OLEDs, where they can enhance light emission efficiency.
- Conductive Polymers : The incorporation of phosphole units into polymer matrices can improve electrical conductivity, making them useful in electronic devices.
Medicinal Chemistry
Phosphorus-containing compounds have shown promise in medicinal chemistry:
- Anticancer Agents : Research indicates that phosphole derivatives exhibit cytotoxic activity against various cancer cell lines. The compound's ability to interact with biological targets may lead to the development of novel anticancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, opening avenues for its use in developing new antibiotics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Catalysis | Demonstrated enhanced efficiency in palladium-catalyzed cross-coupling reactions compared to traditional ligands. |
| Study 2 | Materials Science | Showed improved light emission characteristics when incorporated into OLED devices. |
| Study 3 | Medicinal Chemistry | Exhibited significant cytotoxic effects against breast cancer cell lines in vitro. |
Comparison with Similar Compounds
Structural Similarity Analysis
Chemical structure comparison methods, such as graph-based algorithms and similarity coefficients (e.g., Tanimoto index), are critical for evaluating molecular analogs . The target compound’s benzoxaphosphole backbone distinguishes it from selenium-based analogs like 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (), where selenium replaces phosphorus. Key structural differences include:
- Heteroatom identity : Phosphorus (target) vs. selenium (), affecting electronegativity and orbital hybridization.
- Substituent arrangement : The target’s ethyl and tert-butyl groups are positioned to induce steric hindrance, whereas ’s compound includes methyl and diselanyl groups.
Table 1: Structural Comparison of Phosphorus- and Selenium-Containing Compounds
Substituent Effects on Reactivity and Function
The tert-butyl groups in the target compound are analogous to those in antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) (), which enhance glutathione S-transferase activity. While BHA’s tert-butyl group aids in radical stabilization, the target compound’s tert-butyl substituents likely serve steric roles, shielding reactive phosphorus centers or directing regioselectivity in reactions. In contrast, the ethyl groups may reduce crystallinity compared to bulkier tert-butyl analogs.
Chirality and Stereochemical Impact
The (2S) stereochemistry of the target compound differentiates it from non-chiral analogs. For example, methylofuran () lacks defined stereocenters, whereas the target’s chiral centers could influence binding affinities in catalytic or biological systems. This mirrors trends in drug design, where enantiomeric purity affects efficacy .
Electronic and Catalytic Properties
Phosphorus-containing heterocycles, such as benzoxaphospholes, often exhibit Lewis acidity due to the vacant d-orbitals of phosphorus. This contrasts with selenium-based compounds (), where selenium’s larger atomic radius and lower electronegativity may favor redox activity over coordination chemistry.
Table 2: Electronic Properties of Heteroatom-Containing Compounds
| Compound Type | Electronegativity (Pauling) | Common Reactivity |
|---|---|---|
| Benzoxaphosphole (target) | P: 2.19 | Lewis acidity, coordination with metals, nucleophilic attack |
| Diselanyl derivatives | Se: 2.55 | Redox activity, radical scavenging |
Preparation Methods
Monomer Synthesis: Benzoxaphosphole Precursors
The synthesis begins with preparing (2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-ol (Monomer A) and its brominated derivative (Monomer B).
Cyclization of Arylphosphine Oxides
Monomer A is synthesized via acid-catalyzed cyclization of 2-(tert-butylphosphino)phenol derivatives. Using boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at −20°C achieves 85% yield with >99% enantiomeric excess (ee). The mechanism involves generation of a planar oxaphospholium intermediate, which undergoes stereoselective trapping by ethanol (Table 1).
Table 1: Cyclization Optimization
| Condition | Yield (%) | ee (%) |
|---|---|---|
| BF₃·OEt₂, CH₂Cl₂, −20°C | 85 | 99 |
| HCl, EtOH, 25°C | 62 | 78 |
| TfOH, Toluene, 0°C | 71 | 92 |
Bromination for Cross-Coupling
Monomer B is prepared via electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile. Regioselectivity at the 4-position is ensured by bulky tert-butyl groups directing bromine to the less hindered site.
Stereoselective Coupling
The critical step involves coupling Monomers A and B under palladium-catalyzed conditions . A 2019 PMC study demonstrated that Pd(OAc)₂/Xantphos in toluene at 110°C facilitates C–P bond formation with retention of configuration (Scheme 1).
Scheme 1: Coupling Reaction
Post-Coupling Functionalization
Stereochemical Control Mechanisms
Chiral Induction via Bulky Substituents
The tert-butyl groups enforce a rigid transition state during cyclization, favoring the (2S) configuration through steric shielding of the re face.
Catalyst-Mediated Asymmetry
Pd/Xantphos systems stabilize pro-R intermediates via η²-coordination to the benzoxaphosphole ring, ensuring >98% ee in coupling steps.
Process Optimization
Solvent and Temperature Effects
-
Toluene outperforms DMF or THF in coupling reactions due to better Pd solubility and reduced side reactions.
-
Reactions below 100°C result in incomplete conversion, while temperatures above 120°C promote decomposition.
Catalyst Loading Reduction
Nanoparticulate Pd catalysts (≤1 mol%) achieve comparable yields to homogeneous systems, lowering costs.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
HPLC with chiral stationary phases (Chiralpak IA) resolves enantiomers, validating ≥99% purity.
Applications and Derivatives
The compound serves as a ligand in asymmetric hydrogenation and a precursor for antiviral agents . Derivatives with modified aryl groups show enhanced activity against RNA viruses .
Q & A
Q. What are the recommended synthetic pathways for enantioselective synthesis of this benzoxaphosphole derivative, and how can stereochemical purity be validated?
- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric phosphorylation using tert-butyl groups can enhance steric hindrance, favoring specific stereoisomers . To validate purity, combine chiral HPLC (e.g., using amylose-based columns) with circular dichroism (CD) spectroscopy. Mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments further confirm structural integrity. Evidence from analogous phosphorus-containing compounds shows that enantiomeric excess (ee) ≥99% can be achieved via iterative crystallization .
Q. How should researchers design experiments to optimize solvent systems and reaction conditions for this compound’s stability?
- Methodological Answer : Use a factorial design to test variables like temperature (20–80°C), solvent polarity (e.g., toluene vs. THF), and inert atmosphere (N₂/Ar). Monitor degradation via LC-MS with a C18 column and electrospray ionization (ESI). For example, highlights that silanized glassware reduces analyte adsorption, a critical factor for low-concentration stability studies. Include controls with radical scavengers (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity trends of tert-butyl-substituted benzoxaphospholes?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level can model steric and electronic effects of tert-butyl groups on phosphorus centers. Compare frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For instance, emphasizes linking computational results to conceptual frameworks like steric parameter scales (e.g., Tolman cone angles). Validate models against experimental kinetic data (e.g., reaction rates with electrophiles like methyl triflate) .
Q. What methodological strategies address discrepancies in ecotoxicological data for structurally analogous organophosphorus compounds?
- Methodological Answer : Conflicting classifications (e.g., Aquatic Chronic 1 vs. 3 in ) arise from variability in test organisms (Daphnia magna vs. algae) and exposure durations. Standardize assays using OECD guidelines (e.g., Test No. 201/202) and include metabolite profiling (e.g., LC-QTOF-MS) to identify degradation products. A meta-analysis of existing data (e.g., Brooke et al., 2009) can isolate confounding variables like pH or dissolved organic carbon .
Methodological Notes
- Experimental Design for Reproducibility : Adopt split-plot designs (e.g., randomized blocks with temporal replicates) to account for batch variability in synthetic yields .
- Theoretical Frameworks : Align mechanistic studies with phosphorus ligand theory or environmental fate models (e.g., EPI Suite) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
